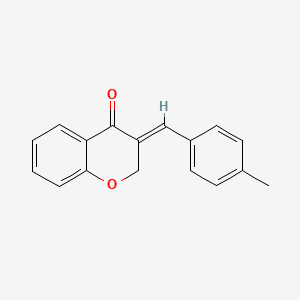

2-氯-3-(2-乙氧基苯胺基)萘醌

描述

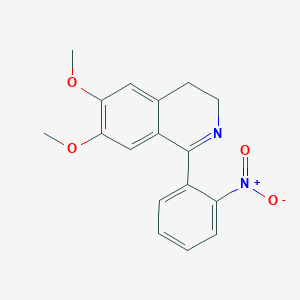

2-Chloro-3-(2-ethoxyanilino)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their varied biological activities, including antineoplastic properties. The structural pattern of "2-phenylnaphthalene-type" has been a basis for the design of antineoplastic agents, and modifications to this structure have led to the synthesis of compounds with significant biological activities. The presence of a chloro group and an ethoxyanilino moiety in the compound suggests potential for cytotoxic and antineoplastic activities, as seen in related compounds .

Synthesis Analysis

The synthesis of related naphthoquinone derivatives involves the preparation of intermediate compounds that possess interesting inhibitory activities in cytotoxic test systems. For instance, the synthesis of 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone and its analogues has been reported, which may share a similar synthetic pathway with 2-Chloro-3-(2-ethoxyanilino)naphthoquinone. The synthesis of these compounds is crucial for the development of new classes of antineoplastic agents .

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives is characterized by the presence of a naphthoquinone core with various substituents that influence their biological activity. The electronic properties of these molecules, such as dipole moments and solvatochromic effects, have been studied using techniques like NMR, Mass spectroscopy, and FT-IR spectroscopy. These studies help in understanding the interaction of the compounds with biological targets and their behavior in different environments .

Chemical Reactions Analysis

The reactivity of naphthoquinone derivatives can be complex, as seen in the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines. This reaction can lead to the replacement of the chlorine atom with various groups, depending on the reaction conditions and solvents used. Such reactions are indicative of the potential transformations that 2-Chloro-3-(2-ethoxyanilino)naphthoquinone might undergo, which can be relevant for its biological activity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives, such as solvatochromic effects, are influenced by solvent polarity. Studies have been conducted to investigate these effects using solvent polarity parameters, which are important for understanding the solubility and stability of these compounds. The calculated ground and excited state dipole moments, as well as the angle between them, provide insights into the electronic properties of the molecules, which are essential for their biological activity and potential applications .

科学研究应用

合成和化学性质

苯并吩噻嗪的合成:利用 2-氯-3-乙氧基苯胺基-1,4-萘醌,通过与 2-氨基苯硫酚的锌巯基化物环缩,合成了取代的 6-乙氧基苯胺基-5H-苯并[a]吩噻嗪-5-酮,展示了 2-氯-3-(2-乙氧基苯胺基)萘醌在合成复杂杂环化合物中的化学多功能性 (Agarwal & Atal, 1983)。

苯并[f]吲哚-4,9-二酮衍生物的合成:一项研究表明 2,3-二氯萘醌(一种相关化合物)与氰基乙酸乙酯或丙二酸二乙酯反应,生成 2-氯-3-(α-氰基-α-乙氧基羰基-甲基)-1,4-萘醌等衍生物,然后与各种烷基和芳基胺进一步反应。这突出了从类似的萘醌衍生物中创建一系列化合物的潜力 (Lee, Suh, & Lee, 2003)。

溶剂化合研究:研究了 2-氯-3-乙胺基-1,4-萘醌的光谱性质在不同溶剂中的溶剂化合效应。这项研究有助于了解类似萘醌衍生物在各种溶剂中的电子性质和潜在应用 (Durairaj et al., 2017)。

生物应用

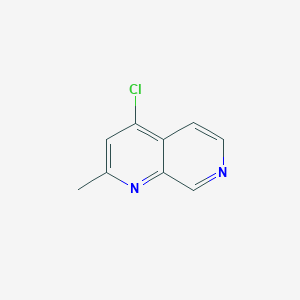

抗肿瘤活性:一系列 2-氯-3-(取代苯氧基)-1,4-萘醌在细胞毒性测试系统中显示出有趣的抑制活性。这表明类似化合物的潜在抗肿瘤特性 (Chang et al., 1999)。

DNA 结合和切割:2-羟基-3-(氨基甲基)-1,4-萘醌曼尼希碱基的氯化物和氨基 Pt(2+) 配合物的研究显示出对癌细胞系的中等至高细胞毒性,表明类似萘醌衍生物在 DNA 相互作用和癌症治疗中的潜力 (Neves et al., 2013)。

抗菌研究:2,3-二氯-1,4-萘醌与邻/间和对-氨基苯酚的反应产生对各种细菌分离株表现出广谱生物活性的化合物。这突出了萘醌衍生物作为抗菌剂的潜在用途 (Choudhari et al., 2019)。

作用机制

Target of Action

The primary targets of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone are cholinesterases (ChEs), β-amyloid (Aβ), and tau proteins . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disease characterized by memory loss, cognitive impairment, and functional decline .

Mode of Action

2-Chloro-3-(2-ethoxyanilino)naphthoquinone interacts with its targets through a multitarget directed ligand (MTDL) strategy . This compound can inhibit the activity of ChEs, prevent Aβ aggregation, and inhibit tau proteins . The naphthoquinone (NQ) or anthraquinone (AQ) scaffold in the compound contributes to the biological effect against AD .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting ChEs, it can enhance cholinergic function, which is often impaired in AD . By preventing Aβ aggregation and inhibiting tau proteins, it can reduce the formation of amyloid plaques and neurofibrillary tangles, two hallmarks of AD .

Pharmacokinetics

The compound is soluble in chloroform, ethanol, and dimethyl sulfoxide (dmso), but insoluble in water. These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of key targets involved in the pathogenesis of AD . This can lead to enhanced cholinergic function, reduced formation of amyloid plaques and neurofibrillary tangles, and ultimately, a potential therapeutic effect against AD .

Action Environment

The action of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its absorption and distribution in the body. .

未来方向

Future research directions for 2-chloro-3-(2-ethoxyanilino)naphthoquinone include the development of new synthetic methods for its preparation, exploration of its mechanism of action, and investigation of its potential as a chemosensitizer in cancer treatment. Further studies on the synthesis, structure, and physicochemical properties of novel quinone compounds with more selective biological activity are fundamental for future medicinal applications .

属性

IUPAC Name |

2-chloro-3-(2-ethoxyanilino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-14-10-6-5-9-13(14)20-16-15(19)17(21)11-7-3-4-8-12(11)18(16)22/h3-10,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMDVZZHWUWJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326850 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-ethoxyanilino)naphthoquinone | |

CAS RN |

64505-77-7 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)